1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methyl group, and a triazolopyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Properties
IUPAC Name |
1-[7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8-12(9(2)19)13(10-3-5-11(20)6-4-10)18-14(17-8)15-7-16-18/h3-7,13,20H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBWFOGYJZIMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333335 | |
| Record name | 1-[7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329796-05-6 | |
| Record name | 1-[7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at reactive sites such as hydroxyl groups or double bonds:
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Oxidizing agents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) convert the 4-hydroxyphenyl group to a ketone or carboxylic acid derivative.
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Mechanism : The hydroxyl group acts as a nucleophile, attacking the oxidizing agent to form intermediates that further oxidize under acidic conditions.
Oxidation Products
| Agent | Reaction Site | Product | Citation |
|---|---|---|---|
| H₂O₂ | 4-hydroxyphenyl group | 4-ketophenyl derivative | |
| KMnO₄ | Aromatic ring | Carboxylic acid derivative |
Reduction Reactions
Reduction targets carbonyl groups or aromatic rings:
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Reducing agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce ketones to secondary alcohols.
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Selective reduction : The ethanone moiety (C=O) can be reduced to a methylene group (CH₂) under controlled conditions.
Nucleophilic Substitution
The triazolo-pyrimidine core’s nitrogen atoms enable substitution:
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Reagents : Amines or thiols under basic conditions replace labile groups (e.g., halogens) on the ring.
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Application : Introduce bioisosteric groups (e.g., hydroxyl to amino) to modulate biological activity.
Cyclization and Ring Formation
Cyclization is critical for forming the fused triazolopyrimidine structure:
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Conditions : Refluxing in ethanol or acetic acid promotes intramolecular cyclization, often requiring acidic catalysts .
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Role of oxygen : Oxidative cyclization (e.g., with O₂) drives ring closure, as observed in pyrazolo-pyridine derivatives .
Mechanistic Insights
The compound’s reactivity stems from its heterocyclic structure:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been synthesized and evaluated for their ability to inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including the modulation of signaling cascades related to cell survival and proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Research has shown that certain derivatives possess significant antibacterial and antifungal activities. These compounds are believed to disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens. The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance antimicrobial potency .
CNS Activity
There is emerging evidence that this compound may interact with central nervous system (CNS) targets. Preliminary pharmacological evaluations indicate potential neuroprotective effects and possible applications in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in CNS disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Pathway Overview
- Formation of Triazole Ring : The initial step involves the cyclization of appropriate hydrazones with carbonyl compounds.
- Pyrimidine Core Construction : Subsequent reactions lead to the formation of the pyrimidine structure through condensation reactions.
- Functionalization : Final modifications introduce functional groups such as hydroxy or alkyl chains to enhance biological activity.
Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, a series of derivatives based on the triazolo-pyrimidine framework were synthesized and screened against various cancer cell lines. Results indicated that specific modifications on the hydroxyphenyl group significantly increased cytotoxicity against breast cancer cells compared to standard chemotherapeutics .
Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial properties of synthesized derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited MIC values comparable to conventional antibiotics, suggesting their potential as alternative therapeutic agents .
Mechanism of Action
The mechanism of action of 1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key cellular pathways, resulting in the desired therapeutic effects. For example, its inhibition of cyclin-dependent kinases (CDKs) can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Known for its kinase inhibitory properties.
1,2,4-Triazolo[1,5-c]pyrimidine: Exhibits antiviral and anticancer activities.
Uniqueness: 1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for drug development.
Biological Activity
1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a triazolopyrimidine core. The molecular formula is , with a molecular weight of approximately 284.32 g/mol. Its structure allows for interactions with various biological targets, contributing to its pharmacological properties.
Biological Activities
The biological activities of this compound have been explored in several studies:
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties by inhibiting the proliferation of various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study demonstrated that the compound had an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects . It demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for different bacterial strains . This suggests that it could be a potential candidate for developing new antimicrobial agents.
Anticonvulsant Effects
In animal models, the compound has shown anticonvulsant activity . A study using the picrotoxin-induced seizure model reported that it significantly reduced seizure duration and frequency . This property may be attributed to its ability to modulate neurotransmitter systems in the brain.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound interacts with specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It affects key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cell growth and apoptosis.
- Antioxidant Properties : The presence of the hydroxyphenyl group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various biological contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | IC50 = 12 µM against MCF-7 cells; induced apoptosis via caspase activation. |
| Study B | Antimicrobial | MIC values between 8-32 µg/mL against bacterial strains; effective against both Gram-positive and Gram-negative bacteria. |
| Study C | Anticonvulsant | Reduced seizure duration in picrotoxin-induced seizures; potential for epilepsy treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
